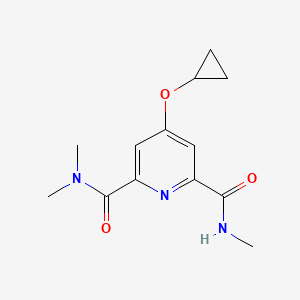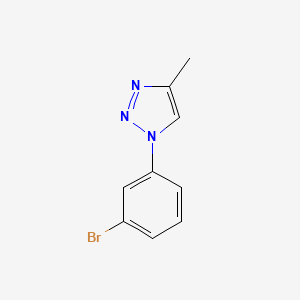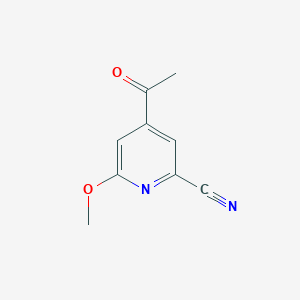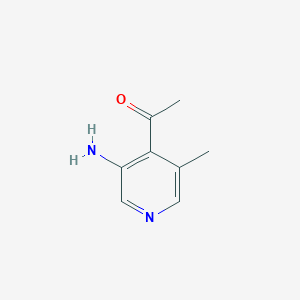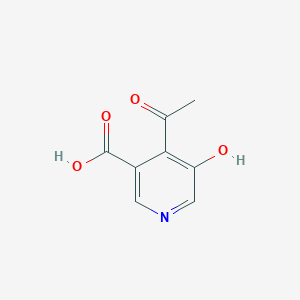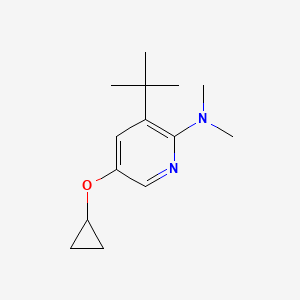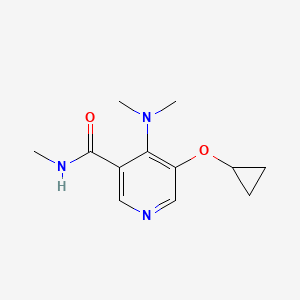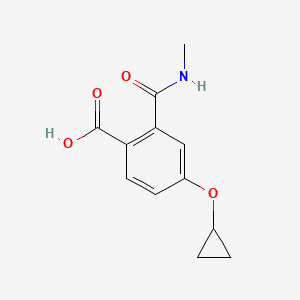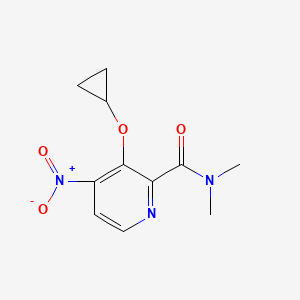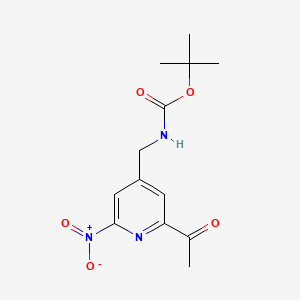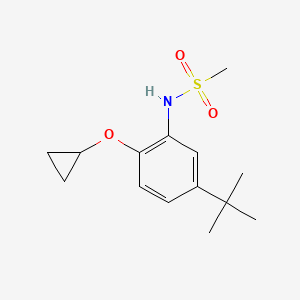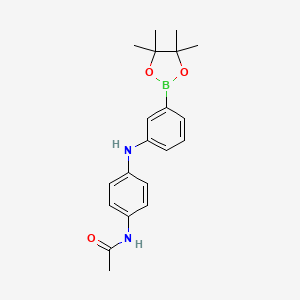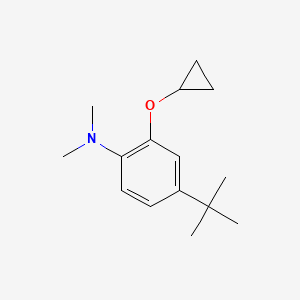
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the cyclopropoxy group: This step involves the reaction of the tert-butyl-substituted aniline with cyclopropyl bromide under basic conditions.
Dimethylation of the aniline: The final step involves the methylation of the aniline nitrogen atoms using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Tert-butyl-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-N,N-dimethylaniline is unique due to the combination of the tert-butyl, cyclopropoxy, and dimethylaniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
4-tert-butyl-2-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)11-6-9-13(16(4)5)14(10-11)17-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
InChIキー |
ULXUTFXOWOIVTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


